![molecular formula C24H32O6 B14751507 5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)
5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desacetylcinobufotalin is a natural compound derived from the skin of the toad species Bufo bufo gargarizans Cantor. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anticancer properties. This compound has garnered significant interest in the scientific community due to its ability to induce apoptosis in cancer cells and its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desacetylcinobufotalin can be synthesized through various chemical reactions involving the modification of bufadienolides. The synthetic routes typically involve the removal of acetyl groups from precursor compounds such as cinobufotalin. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the deacetylation process .
Industrial Production Methods: Industrial production of desacetylcinobufotalin involves the extraction of bufadienolides from toad skin, followed by purification and chemical modification. The extraction process uses solvents like ethanol or methanol, and the purification involves chromatographic techniques to isolate the desired compound. The final step includes deacetylation to obtain desacetylcinobufotalin .
Análisis De Reacciones Químicas
Types of Reactions: Desacetylcinobufotalin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, including reflux and room temperature
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of desacetylcinobufotalin, each with unique biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Desacetylcinobufotalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bufadienolide chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth.
Mecanismo De Acción
Desacetylcinobufotalin exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves the activation of mitochondrial pathways, leading to the release of cytochrome c and the activation of caspases. These molecular events result in the programmed cell death of cancer cells. The compound also targets various signaling pathways involved in cell proliferation and survival, making it a potent anticancer agent .
Comparación Con Compuestos Similares
Desacetylcinobufotalin is unique among bufadienolides due to its specific deacetylated structure, which enhances its biological activity. Similar compounds include:
Cinobufotalin: The acetylated precursor of desacetylcinobufotalin, with similar but less potent biological activities.
Bufalin: Another bufadienolide with strong anticancer properties but different molecular targets.
Resibufogenin: Known for its cardiotonic effects and potential anticancer properties.
Telocinobufagin: Exhibits similar biological activities but with different potency and specificity
Propiedades
IUPAC Name |
5-(5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYICJTUIXEEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
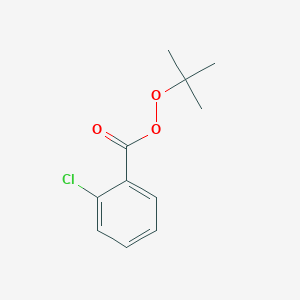
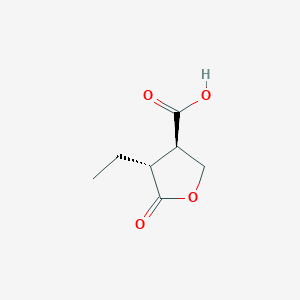
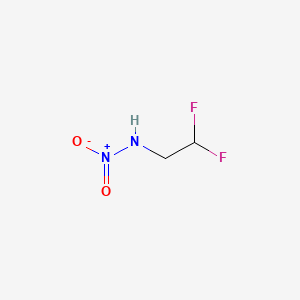
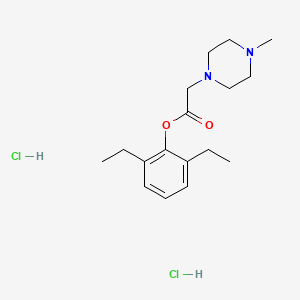
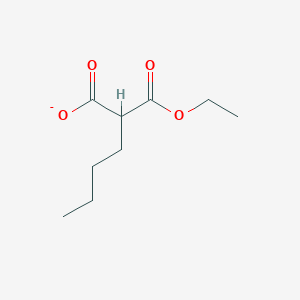
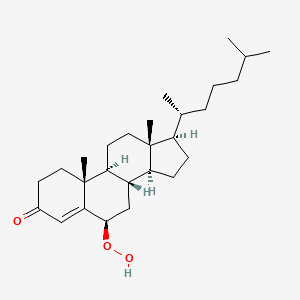
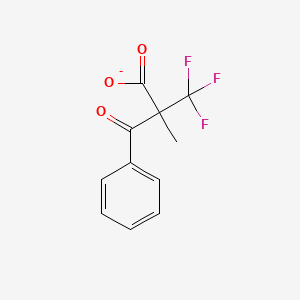
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
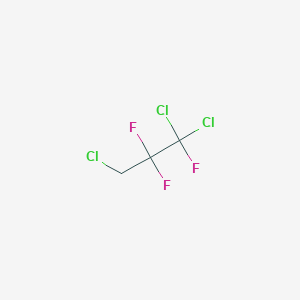
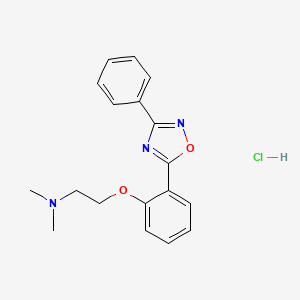
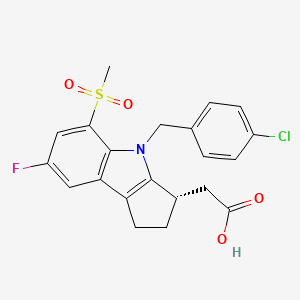
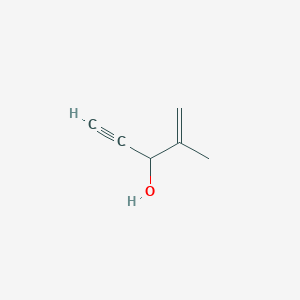
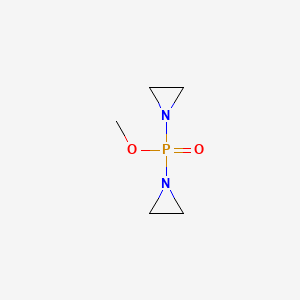
![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
